molecular formula C4H9N B14738190 methanamine, N-(1-methylethylidene)- CAS No. 6407-34-7

methanamine, N-(1-methylethylidene)-

Cat. No.: B14738190
CAS No.: 6407-34-7
M. Wt: 71.12 g/mol
InChI Key: GPASKFIFXOCRNP-UHFFFAOYSA-N
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Description

Methanamine, N-(1-methylethylidene)- (IUPAC name: N-(1-methylethylidene)methanamine) is an imine compound with the molecular formula C₄H₉N (molecular weight: 71.12 g/mol) . Structurally, it consists of a methanamine group (–NH–CH₃) bonded to an isopropylidene moiety (–C(CH₃)₂), forming a C=N bond characteristic of imines. Key identifiers include its ChemSpider ID (122352) and CAS Registry Number (6407-34-7) .

The compound is synthesized via condensation reactions between primary amines and ketones. For example, analogous syntheses involve reacting amines with formaldehyde or aldehydes under acidic conditions, followed by purification via column chromatography . Its imine bond length (C=N) is reported as 1.292 Å, consistent with similar imine derivatives .

Properties

CAS No.

6407-34-7

Molecular Formula

C4H9N

Molecular Weight

71.12 g/mol

IUPAC Name

N-methylpropan-2-imine

InChI

InChI=1S/C4H9N/c1-4(2)5-3/h1-3H3

InChI Key

GPASKFIFXOCRNP-UHFFFAOYSA-N

Canonical SMILES

CC(=NC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanamine, N-(1-methylethylidene)- can be synthesized through various methods. One common method involves the reaction of methanamine with acetone under acidic conditions. The reaction proceeds via the formation of an imine intermediate, which is then isolated and purified .

Industrial Production Methods

In industrial settings, the production of methanamine, N-(1-methylethylidene)- typically involves the use of large-scale reactors where methanamine and acetone are combined in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Methanamine, N-(1-methylethylidene)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methanamine, N-(1-methylethylidene)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of methanamine, N-(1-methylethylidene)- involves its interaction with various molecular targets. The imine group can act as a nucleophile, participating in reactions with electrophilic species. This interaction can lead to the formation of new chemical bonds and the modification of existing molecular structures .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Bond Characteristics

Table 1: Structural and Bond Comparisons
Compound Structure Type Key Substituent(s) C=N Bond Length (Å) Reference
Methanamine, N-(1-methylethylidene)- Imine Isopropylidene 1.292
(E)-Benzyl(1-phenylethylidene)amine Imine Benzyl, phenylethylidene 1.286
(S)-(+)-N-(1-phenylethyl)salicylideneamine Schiff base Phenyl, salicylaldehyde 1.264
HL1 Schiff base (Cu(II) ligand) Schiff base Pyridyl, pyrrole N/A

Key Observations :

  • The C=N bond length in methanamine, N-(1-methylethylidene)- (1.292 Å ) is slightly longer than in aromatic imines (e.g., 1.264–1.286 Å), likely due to reduced electron delocalization from the aliphatic isopropylidene group .
  • Schiff bases with aromatic substituents (e.g., salicylaldehyde derivatives) exhibit shorter C=N bonds, enhancing stability for coordination chemistry .

Physical and Chemical Properties

Table 2: Physical Property Comparison
Compound Molecular Weight (g/mol) Water Solubility Boiling Point (°C) Key Applications
Methanamine, N-(1-methylethylidene)- 71.12 Low Not reported Chelation, intermediates
N-Methylcyclohexanamine 113.20 Moderate 134–136 Industrial solvents
N-Methyl-1-(naphthalen-1-yl)methanamine 171.24 Very low Not reported Antifungal/cytotoxicity studies
N-Methylethylenediamine 88.15 High 120–122 Polymer synthesis, chelators

Key Observations :

  • Methanamine, N-(1-methylethylidene)- has lower water solubility compared to aliphatic amines (e.g., N-methylethylenediamine) due to its hydrophobic isopropylidene group .
  • Aromatic derivatives (e.g., naphthalen-1-yl substituents) exhibit even lower solubility, limiting their use in aqueous systems .

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